

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B1296826

[Get Quote](#)

Technical Guide: 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine** is a specific derivative for which a unique CAS number is not readily available in public databases. The following information is a technical guide based on established principles of pyrimidine chemistry and data extrapolated from closely related analogues.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.^{[1][2]} Dichlorinated pyrimidines are particularly valuable as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.^{[3][4]} This guide provides a technical overview of **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine**, a molecule of interest for the development of novel bioactive compounds.

The introduction of a piperidine moiety can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its solubility, metabolic stability,

and receptor binding affinity. Piperazine and its derivatives, which are structurally related to piperidine, have a long history in chemotherapy and are known to possess a wide range of biological activities.[\[5\]](#)

Physicochemical and Spectroscopic Data

Precise experimental data for **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine** is not available. The following table summarizes expected physicochemical properties based on the parent compound, 4,6-Dichloropyrimidine (CAS: 1193-21-1), and other related substituted pyrimidines.
[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Property	Predicted Value / Characteristic	Reference Analogue
Molecular Formula	C9H11Cl2N3	-
Molecular Weight	232.11 g/mol	-
Appearance	Likely a white to off-white or pale yellow solid	4-Amino-2,6-dichloropyrimidine[8]
Melting Point	Expected to be a crystalline solid with a defined melting point	4,6-Dichloropyrimidine (65-67 °C)[9]
Solubility	Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) and slightly soluble in water.	2,4-Dichloropyrimidine[10]
¹ H NMR	Aromatic proton signal expected around δ 6.5-7.5 ppm. Aliphatic protons of the piperidine ring expected in the δ 1.5-4.0 ppm range.	4,6-Dichloropyrimidine shows aromatic protons at δ 8.82 and 7.46 ppm.[11]
¹³ C NMR	Aromatic carbons of the pyrimidine ring and aliphatic carbons of the piperidine ring would be observable.	General chemical shift ranges for substituted pyrimidines.
Mass Spectrometry	Molecular ion peak (M ⁺) expected at m/z 231 and 233 in a ~9:6:1 ratio due to the two chlorine isotopes.	Isotopic pattern of dichlorinated compounds.[7]
IR Spectroscopy	Characteristic peaks for C-Cl, C=N, and C-N stretching vibrations.	IR data for 4,6-Dichloropyrimidine is available. [12]

Experimental Protocols: Synthesis

The most probable synthetic route to **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine** involves the nucleophilic aromatic substitution of a chlorine atom on a trichloropyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring can vary depending on their position. In 2,4,6-trichloropyrimidine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack by amines under controlled conditions.[\[13\]](#)

Proposed Synthesis of **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine**

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Starting Materials:

- 2,4,6-Trichloropyrimidine
- Piperidine
- A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
- Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM))

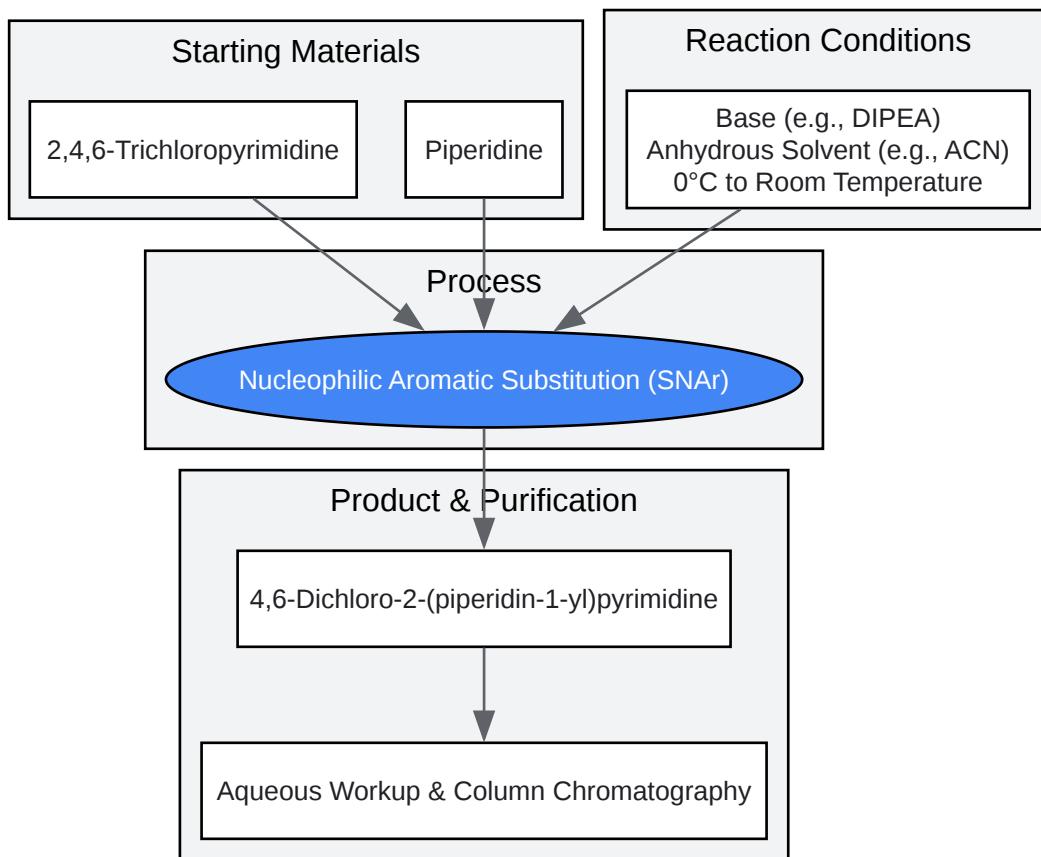
Procedure:

- To a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 to 2.0 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of piperidine (1.0 equivalent) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: The regioselectivity of the substitution can be influenced by the reaction temperature and the nature of the base and solvent. Careful optimization may be required to favor substitution at the 2-position.

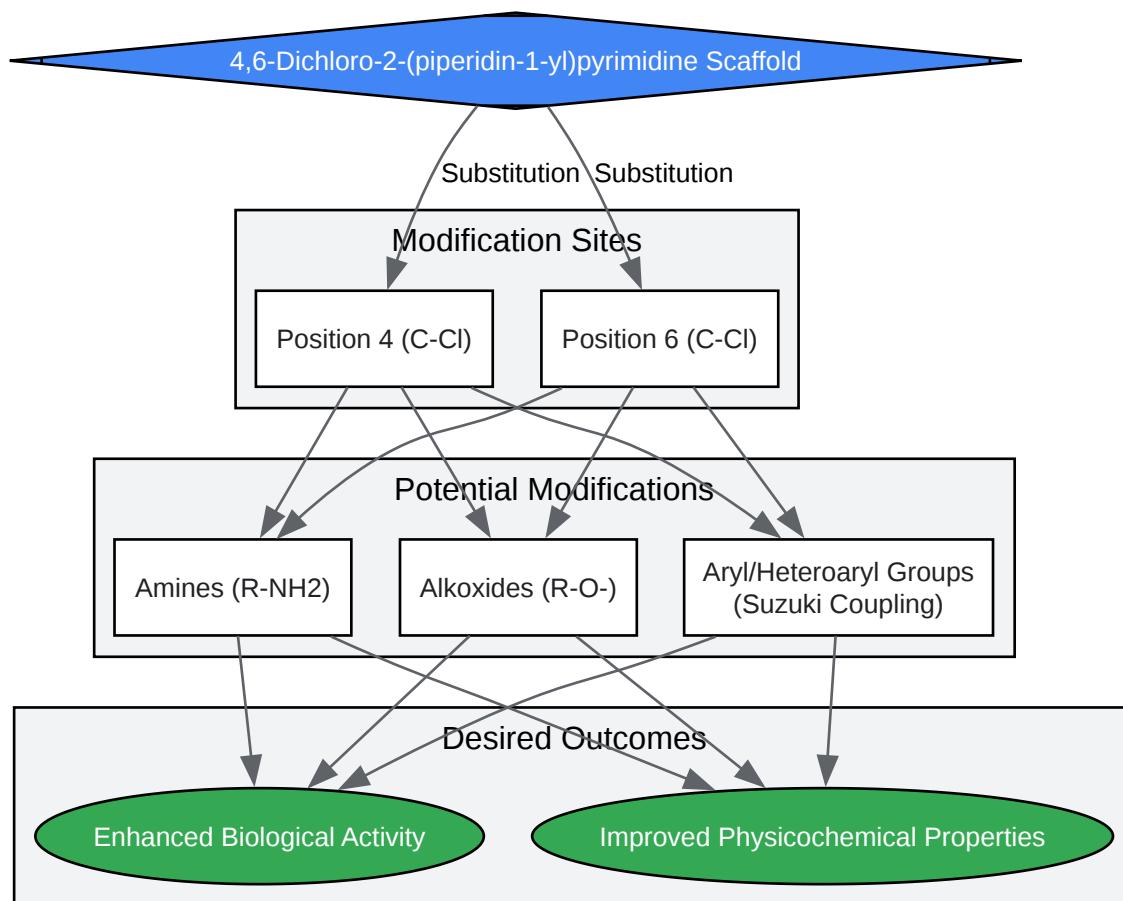
Applications in Drug Discovery and Research


While specific biological data for **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine** is not documented, its structural motifs are present in many biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[14\]](#)

- Kinase Inhibition:** The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The dichlorinated nature of the target compound makes it an excellent starting point for further functionalization at the 4 and 6 positions to explore structure-activity relationships (SAR) against various kinases.
- Antimicrobial Agents:** The incorporation of a piperidine or related heterocyclic moieties into a pyrimidine core has been shown to yield compounds with significant antibacterial and antifungal activities.[\[5\]](#)[\[15\]](#)
- Central Nervous System (CNS) Activity:** Pyrimidine derivatives have also been investigated for their potential as CNS-active agents.[\[15\]](#)

The title compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in various disease models. The two remaining chlorine atoms can be selectively substituted in subsequent reactions to generate a diverse range of derivatives.

Mandatory Visualizations


Diagram 1: Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4,6-Dichloro-2-(piperidin-1-yl)pyrimidine**.

Diagram 2: Structure-Activity Relationship (SAR) Logic

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. srinichem.com [srinichem.com]
- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 10. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 12. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 13. zenodo.org [zenodo.org]
- 14. wjarr.com [wjarr.com]
- 15. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296826#4-6-dichloro-2-piperidin-1-yl-pyrimidine-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com